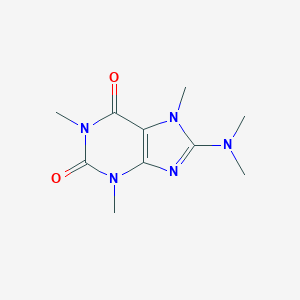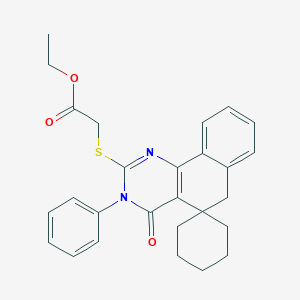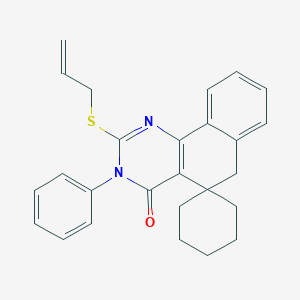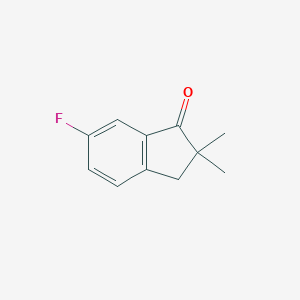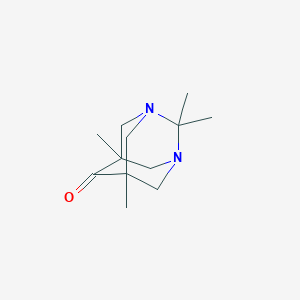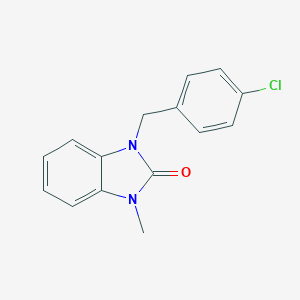
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as SBI-0206965 and is a potent and selective inhibitor of the DNA damage response protein, ataxia-telangiectasia mutated (ATM) kinase.
Wirkmechanismus
ATM kinase is a key regulator of the DNA damage response pathway, which is responsible for repairing DNA damage and maintaining genomic stability. Inhibition of ATM kinase by 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one prevents the activation of this pathway, leading to increased sensitivity of cancer cells to DNA damage-inducing agents.
Biochemische Und Physiologische Effekte
In addition to its role in cancer therapy, 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one has also been studied for its effects on other biological processes. This compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2, suggesting a potential antiviral application. Additionally, this compound has been shown to modulate the immune response, suggesting a potential application in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one in lab experiments is its high potency and selectivity for ATM kinase inhibition. This allows for accurate and specific targeting of the DNA damage response pathway. However, one limitation of this compound is its potential toxicity, which can affect the viability of non-cancerous cells.
Zukünftige Richtungen
There are several potential future directions for the use of 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one in scientific research. One potential direction is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the investigation of this compound's effects on other biological processes, such as viral replication and immune modulation. Finally, further research is needed to fully understand the potential toxicity of this compound and its effects on non-cancerous cells.
Conclusion:
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one is a promising compound for the treatment of cancer and other diseases. Its potent and selective inhibition of ATM kinase makes it a valuable tool for studying the DNA damage response pathway and developing new cancer therapies. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one involves the reaction of 4-chlorobenzylamine with 2-methylbenzimidazole-1-carboxylic acid, followed by cyclization to form the desired compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer. The inhibition of ATM kinase by this compound sensitizes cancer cells to chemotherapy and radiotherapy, leading to increased cell death. Additionally, this compound has been shown to enhance the efficacy of immune checkpoint inhibitors, which are a type of cancer immunotherapy.
Eigenschaften
CAS-Nummer |
5701-03-1 |
|---|---|
Produktname |
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one |
Molekularformel |
C15H13ClN2O |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C15H13ClN2O/c1-17-13-4-2-3-5-14(13)18(15(17)19)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
TWIHGMLZOVLBAW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



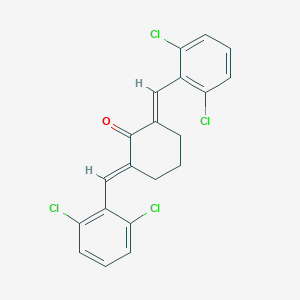
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)

